molecular formula C13H18O3 B1456516 Methyl 3-(4-methoxyphenyl)-3-methylbutanoate CAS No. 67437-37-0

Methyl 3-(4-methoxyphenyl)-3-methylbutanoate

Cat. No.: B1456516
CAS No.: 67437-37-0
M. Wt: 222.28 g/mol
InChI Key: SHAIAIAOCNHGGQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-3-methylbutanoate is an organic compound with a complex structure that includes a methoxyphenyl group and a methylbutanoate moiety

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester functional group.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyphenyl)-3-methylbutanoate typically involves a multi-step process. One common method includes the esterification of 3-(4-methoxyphenyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-hydroxyphenyl)-3-methylbutanoate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.

Major Products Formed

    Oxidation: 3-(4-hydroxyphenyl)-3-methylbutanoate

    Reduction: 3-(4-methoxyphenyl)-3-methylbutanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)-3-methylbutanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 3-(4-methoxyphenyl)-3-methylbutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-methoxyphenyl)-3-ethylbutanoate: Similar structure but with an ethyl group on the butanoate moiety instead of a methyl group.

Uniqueness

Methyl 3-(4-methoxyphenyl)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,9-12(14)16-4)10-5-7-11(15-3)8-6-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAIAIAOCNHGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(4-methoxyphenyl)-3-methylbutanoic acid (513 mg, 2.463 mmol) was dissolved in toluene (13.3 ml) and methanol (2 ml). TMS-diazomethane (1.848 ml, 3.70 mmol) was added dropwise. Evolution of gas was observed, and a yellow color persisted. After 45 minutes, the reaction was quenched with acetic acid (200 uL, 3.5 mmol). The reaction was concentrated, and the residue was purified by flash chromatography on silica gel with 0 to 75% EtOAc/hexanes to afford methyl 3-(4-methoxyphenyl)-3-methylbutanoate. 1H NMR (CDCl3, 500 MHz) δ 7.28 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 3.79 (s, 3H), 3.54 (s, 3H), 2.59 (s, 2H), 1.43 (s, 6H).
Quantity
513 mg
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
solvent
Reaction Step One
Quantity
1.848 mL
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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